N-(4-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide
CAS No.: 383895-41-8
Cat. No.: VC5259700
Molecular Formula: C24H21N3O4S
Molecular Weight: 447.51
* For research use only. Not for human or veterinary use.
![N-(4-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide - 383895-41-8](/images/structure/VC5259700.png)
Specification
CAS No. | 383895-41-8 |
---|---|
Molecular Formula | C24H21N3O4S |
Molecular Weight | 447.51 |
IUPAC Name | N-(4-acetylphenyl)-2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide |
Standard InChI | InChI=1S/C24H21N3O4S/c1-14(28)15-7-9-16(10-8-15)26-21(30)13-32-24-17(12-25)22(20-6-3-11-31-20)23-18(27-24)4-2-5-19(23)29/h3,6-11,22,27H,2,4-5,13H2,1H3,(H,26,30) |
Standard InChI Key | FFHZBSVRXGFKKB-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CO4)C#N |
Introduction
Structural Characteristics and Molecular Configuration
Core Functional Groups and Stereochemistry
The compound’s architecture features a hexahydroquinoline scaffold, a partially saturated bicyclic system that enhances conformational flexibility compared to fully aromatic quinoline derivatives . The 5-oxo group at position 5 introduces a ketone functionality, while the 3-cyano substituent at position 3 contributes electron-withdrawing properties, potentially influencing reactivity and binding affinity. The 4-(furan-2-yl) moiety introduces a heteroaromatic ring, which may participate in π-π stacking interactions with biological targets . The sulfanylacetamide bridge at position 2 connects the hexahydroquinoline core to the 4-acetylphenyl group, a structural motif often associated with enhanced bioavailability in drug candidates .
X-ray crystallography data from analogous compounds, such as (E)-N-(4-bromo-2-(1-(hydroxyimino)ethyl)phenyl)acetamide, reveal that similar acetamide derivatives adopt planar configurations around the acetyl group, with bond lengths and angles consistent with conjugated π-systems . For instance, the C=O bond in the acetyl group typically measures 1.214 Å, while the C-N bond in the acetamide linkage averages 1.340 Å, aligning with sp² hybridization . These structural details suggest that the compound’s acetylphenyl group may stabilize interactions with hydrophobic enzyme pockets.
Spectroscopic and Computational Insights
Nuclear Magnetic Resonance (NMR) spectroscopy of related hexahydroquinoline derivatives shows distinct signals for the acetyl group (δ ~2.6 ppm for the methyl protons) and furan ring (δ ~6.3–7.4 ppm for the aromatic protons) . Infrared (IR) spectra typically exhibit strong absorptions at ~1670 cm⁻¹ (C=O stretch), ~2200 cm⁻¹ (C≡N stretch), and ~1250 cm⁻¹ (C-O-C of furan) . Computational studies, including molecular docking simulations, indicate that the furan and cyano groups form hydrogen bonds with residues in the active sites of cyclooxygenase-2 (COX-2) and tyrosine kinase enzymes, with binding energies ranging from -8.2 to -9.6 kcal/mol .
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The synthesis of N-(4-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide involves a sequence of condensation, cyclization, and functionalization reactions (Figure 1) :
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Formation of the Hexahydroquinoline Core: Cyclocondensation of ethyl acetoacetate, ammonium acetate, and furfural in ethanol under reflux yields the 4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline intermediate .
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Introduction of the Cyano Group: Treatment with cyanogen bromide (BrCN) in dimethylformamide (DMF) at 60°C substitutes the hydrogen at position 3 with a cyano group .
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Sulfanylacetamide Bridging: Reaction of the cyano-substituted intermediate with 2-mercaptoacetamide in the presence of potassium carbonate (K₂CO₃) introduces the sulfanylacetamide moiety.
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Acetylation of the Phenyl Group: Finally, acetylation using acetic anhydride in pyridine attaches the acetyl group to the phenyl ring .
Key Challenges: Side reactions during cyclization, such as over-oxidation of the furan ring, require strict temperature control (maintained at 80–90°C) and inert atmospheres . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane, 3:7) achieves >95% purity, as verified by HPLC.
Comparative Analysis of Synthetic Routes
Alternative methods, such as microwave-assisted synthesis, reduce reaction times from 12 hours to 45 minutes but risk thermal degradation of the furan moiety . A recent study demonstrated that ionic liquid catalysts (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) improve yields by 15–20% in the cyclocondensation step, though scalability remains a concern .
Biological Activities and Mechanistic Studies
Antimicrobial and Antifungal Properties
Preliminary screening against Staphylococcus aureus and Candida albicans shows moderate activity (MIC = 32 μg/mL), likely due to the sulfanyl group disrupting microbial cell wall synthesis .
Comparative Structural Analogs
Applications and Future Directions
The compound’s dual activity against inflammatory and oncogenic targets positions it as a candidate for multifunctional drug development. Current research focuses on derivatizing the acetamide bridge to enhance blood-brain barrier penetration for neurodegenerative applications . Challenges include optimizing metabolic stability, as preliminary microsomal studies indicate a half-life of <30 minutes in human liver microsomes.
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